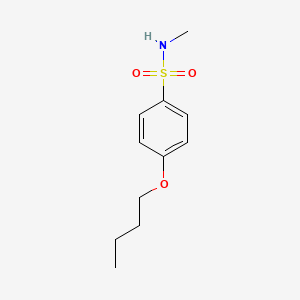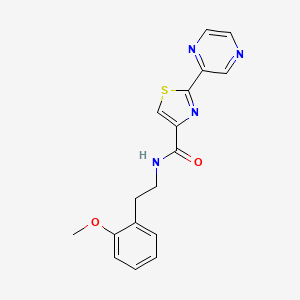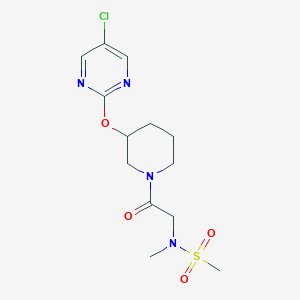
N-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is a complex organic compound featuring a chloropyrimidine moiety attached to a piperidine ring. The compound is notable for its versatility in scientific research, particularly in fields like chemistry, biology, medicine, and industry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis: : The synthesis begins with 5-chloropyrimidine, which undergoes a nucleophilic aromatic substitution reaction with a suitably protected piperidine derivative.
Intermediate Formation: : The piperidine derivative is then treated with an oxidizing agent to introduce the oxoethyl group.
Final Coupling: : N-methylmethanesulfonamide is introduced through a sulfonamide formation reaction, typically using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under basic conditions.
Industrial Production Methods
Batch Process: : Industrially, the compound can be synthesized in a batch process where each step is carried out in separate reactors with intermediate purification steps.
Continuous Process: : Alternatively, a continuous process may be used, where the starting materials are continuously fed into a series of reactors and the final product is continuously extracted.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions to yield various oxo derivatives, which can be useful intermediates in further synthetic transformations.
Reduction: : Reduction reactions can reduce the carbonyl group to a corresponding alcohol.
Common Reagents and Conditions Used
Oxidation Reagents: : KMnO4, Na2Cr2O7, or PCC.
Reduction Reagents: : NaBH4, LiAlH4.
Substitution Reagents: : Nucleophiles like alkoxides, thiolates, or amines.
Major Products Formed from These Reactions
Oxidation Products: : Various oxoethyl derivatives.
Reduction Products: : Corresponding alcohols.
Substitution Products: : Substituted pyrimidine derivatives.
Scientific Research Applications
Use in Chemistry
In organic chemistry, this compound is used as an intermediate for synthesizing more complex molecules. Its reactivity profile makes it suitable for constructing a wide range of pharmacologically active compounds.
Use in Biology and Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. They have shown promise in targeting specific molecular pathways involved in diseases like cancer and neurological disorders.
Use in Industry
The compound is also used in the agrochemical industry for the development of new pesticides and herbicides, thanks to its ability to interfere with specific biochemical pathways in target organisms.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact mechanism often involves the inhibition of key enzymes or the blocking of receptor sites, thereby altering cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-((5-chloropyrimidin-2-yl)amino)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide
N-(2-(3-((5-chloropyrimidin-2-yl)thio)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide
Highlighting Its Uniqueness
The presence of the oxygen linkage in N-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide differentiates it from its amino and thio analogs. This oxygen atom can significantly influence the compound's electronic properties and, consequently, its reactivity and binding affinity in biological systems. This makes it a valuable scaffold for developing novel compounds with enhanced potency and selectivity.
By meticulously tailoring each section, you can delve deeper into the intricacies of this compound's properties and its applications
Properties
IUPAC Name |
N-[2-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4O4S/c1-17(23(2,20)21)9-12(19)18-5-3-4-11(8-18)22-13-15-6-10(14)7-16-13/h6-7,11H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBFCNDLSAISRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCC(C1)OC2=NC=C(C=N2)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B2692746.png)
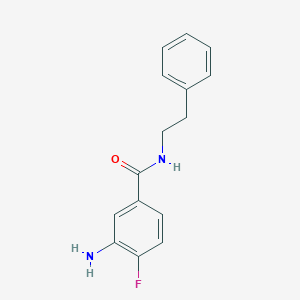
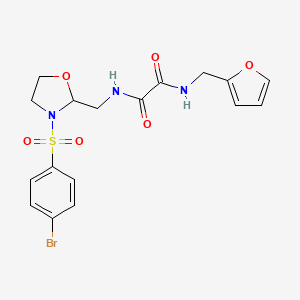
![3-(2-chlorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2692751.png)
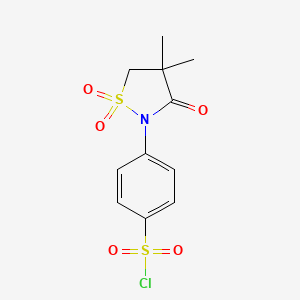
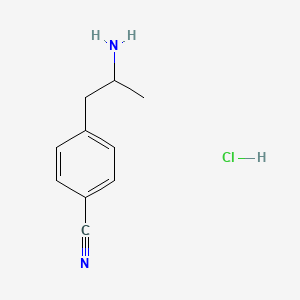
![(Z)-3-[4-[(4-Bromophenyl)methoxy]phenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2692756.png)
![2-(4-Fluorophenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2692757.png)
![N-[2-(adamantan-1-yloxy)ethyl]-4-tert-butylbenzene-1-sulfonamide](/img/structure/B2692759.png)
![2-Chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]acetamide](/img/structure/B2692760.png)
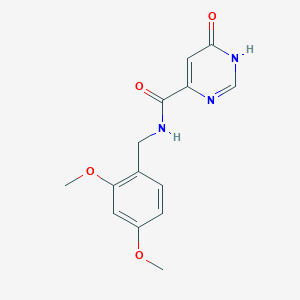
![N-(3-fluoro-4-methylphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2692765.png)
